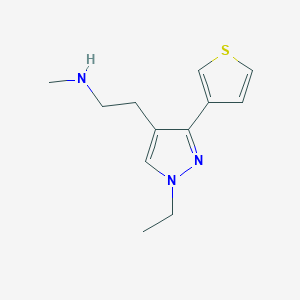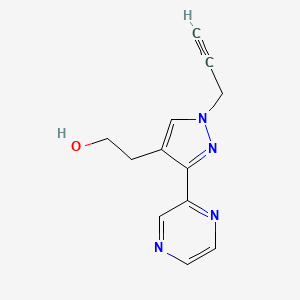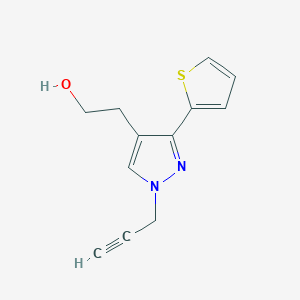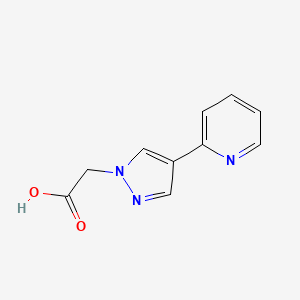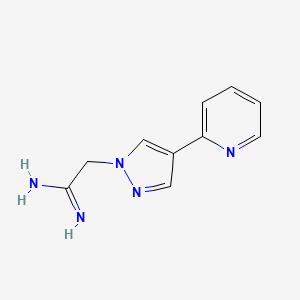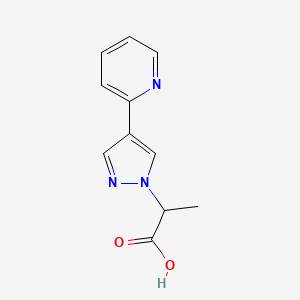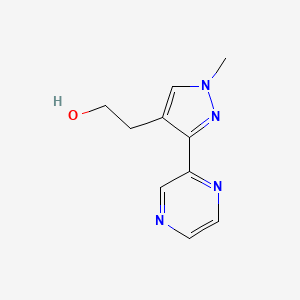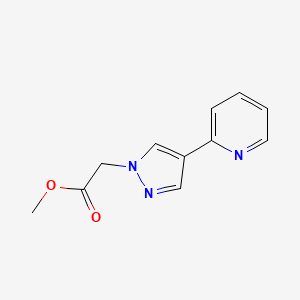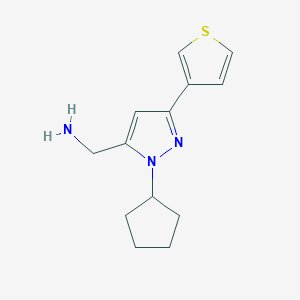
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as CPTP, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. CPTP has been found to have multiple biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, CPTP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.
Aplicaciones Científicas De Investigación
Organic Synthesis Techniques
In the realm of organic synthesis, the ambient-temperature synthesis of novel pyrazolyl methanamines has been reported. For instance, a novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was synthesized with an 81% yield through a condensation reaction, showcasing the efficiency of these methodologies in producing pyrazolyl derivatives (Becerra, Cobo, & Castillo, 2021). This highlights the potential of such compounds in the development of novel chemical entities.
Enzyme Inhibitory Activity
Compounds containing the thiophene and pyrazole moieties have been explored for their enzyme inhibitory activities. A study designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), finding significant inhibitory activities and suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Antidepressant Activity
Thiophene-based pyrazolines have been synthesized and evaluated for their antidepressant activity. A specific derivative reduced immobility time significantly in animal models, indicating its potential as a therapeutic agent for depression (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Pyrazoline derivatives have also been synthesized and evaluated for their antibacterial activities. Certain compounds demonstrated promising antibacterial activity against a range of bacteria, showcasing the potential of these compounds in addressing antimicrobial resistance (Rani & Mohamad, 2014).
Propiedades
IUPAC Name |
(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMXIZYLLBGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



